![molecular formula C16H11F3N2S B2403535 2-{[3-(Trifluoromethyl)benzyl]sulfanyl}quinoxaline CAS No. 338977-86-9](/img/structure/B2403535.png)
2-{[3-(Trifluoromethyl)benzyl]sulfanyl}quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-{[3-(Trifluoromethyl)benzyl]sulfanyl}quinoxaline” is a chemical compound with the molecular formula C16H11F3N2S . It is a derivative of quinoxaline, a type of heterocyclic compound .
Synthesis Analysis
The synthesis of new 2-substituted 3-(trifluoromethyl)quinoxalines has been reported in the literature . The process involves starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one and obtaining a wide range of new 2-substituted 3-(trifluoromethyl)quinoxalines, including amino, bromo, chloro, hydrazino, phenyl, α-furyl, formyl, methylsulfanyl, and methylsulfonyl derivatives .Molecular Structure Analysis
The molecular structure of “2-{[3-(Trifluoromethyl)benzyl]sulfanyl}quinoxaline” consists of a quinoxaline core, which is a type of heterocyclic compound. Attached to this core is a trifluoromethyl group and a benzyl group, both of which are connected by a sulfanyl group .Aplicaciones Científicas De Investigación
Antifungal and Antibacterial Agent
Quinoxalines, including derivatives like “2-{[3-(Trifluoromethyl)benzyl]sulfanyl}quinoxaline”, have been found to exhibit prominent pharmacological effects such as antifungal and antibacterial properties . This makes them valuable in the development of new drugs for treating various infectious diseases .
Antiviral Agent
Quinoxaline derivatives have also been found to possess antiviral properties . This suggests potential applications in the development of antiviral drugs, which could be particularly valuable in the context of emerging viral diseases .
Antimicrobial Agent
In addition to their antifungal, antibacterial, and antiviral properties, quinoxalines have been found to exhibit antimicrobial effects . This broad-spectrum antimicrobial activity could make them useful in a wide range of therapeutic contexts .
Anticancer Agent
Quinoxaline derivatives have been found to be crucial components in drugs used to treat cancerous cells . This suggests that “2-{[3-(Trifluoromethyl)benzyl]sulfanyl}quinoxaline” could potentially be used in the development of new anticancer therapies .
Treatment of AIDS
Quinoxaline derivatives have been found to be effective in the treatment of AIDS . This suggests that “2-{[3-(Trifluoromethyl)benzyl]sulfanyl}quinoxaline” could potentially be used in the development of new therapies for AIDS .
Treatment of Schizophrenia
Quinoxaline derivatives have been found to be effective in the treatment of schizophrenia . This suggests that “2-{[3-(Trifluoromethyl)benzyl]sulfanyl}quinoxaline” could potentially be used in the development of new therapies for schizophrenia .
Propiedades
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2S/c17-16(18,19)12-5-3-4-11(8-12)10-22-15-9-20-13-6-1-2-7-14(13)21-15/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXVDWROSBDKMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)SCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

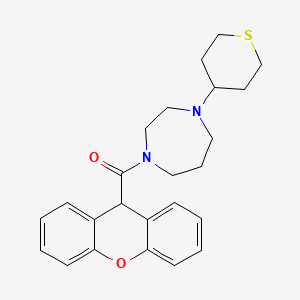
![N-(1,3-benzodioxol-5-yl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2403455.png)
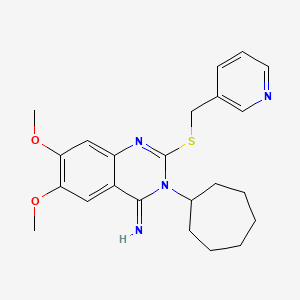
![2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2403457.png)
![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2403459.png)
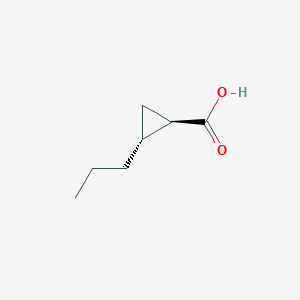
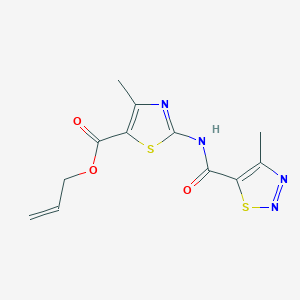
![8-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2403464.png)
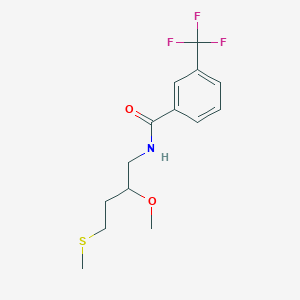
![3-[[1-(4-Chlorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2403467.png)
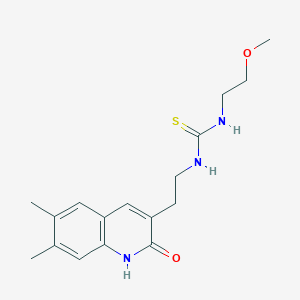
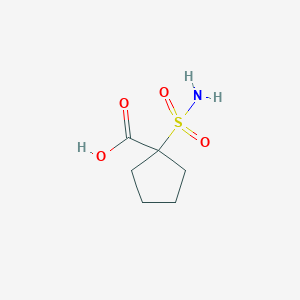
![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2403473.png)
